3-Methyl-5-nitroquinoline

Vue d'ensemble

Description

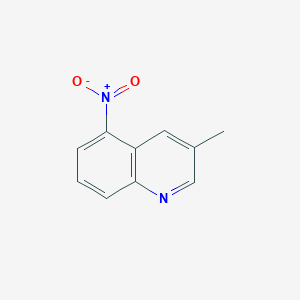

3-Methyl-5-nitroquinoline is a nitrogen-containing heterocyclic aromatic compound. It is a derivative of quinoline, which is known for its wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry. The presence of a methyl group at the third position and a nitro group at the fifth position of the quinoline ring imparts unique chemical and physical properties to this compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-nitroquinoline can be achieved through various methods. One common approach involves the nitration of 3-methylquinoline using nitric acid and sulfuric acid as nitrating agents. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Another method involves the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields. This method employs a mixture of 3-methylquinoline and a nitrating agent, such as nitric acid, under microwave irradiation .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Vicarious Nucleophilic Substitution (VNS) Reactions

The nitro group at the 5-position activates the quinoline ring for nucleophilic substitution. In VNS reactions, potassium tert-butoxide deprotonates the substrate, forming a Meisenheimer intermediate. Subsequent attack by nucleophiles (e.g., amines) leads to substitution at the 4- or 6-position (para or meta to the nitro group).

Example Reaction:

3-Methyl-5-nitroquinoline reacts with hydroxylamine in the presence of potassium tert-butoxide to yield 4-amino-3-methyl-5-nitroquinoline.

| Substrate | Nucleophile | Conditions | Yield (%) | Product | Source |

|---|---|---|---|---|---|

| This compound | NH₂OH | KOtBu, DMF, 0°C→RT | 63 | 4-Amino-3-methyl-5-nitroquinoline |

Mechanistic studies suggest the reaction proceeds via a Meisenheimer complex stabilized by resonance with the nitro group . Steric hindrance from the 3-methyl group directs substitution to the less hindered 4-position.

Oxidative Amination

Under oxidative conditions (e.g., KMnO₄ in liquid ammonia), this compound undergoes amination. The nitro group facilitates electron-deficient aromatic ring activation, enabling nucleophilic attack by ammonia.

Reaction Pathway:

-

Addition: Ammonia attacks the α- or γ-position relative to the nitro group, forming dihydroquinoline intermediates.

-

Oxidation: KMnO₄ oxidizes the intermediates to yield amino-nitro products.

| Substrate | Oxidizing Agent | Solvent | Products (Ratio) | Yield (%) | Source |

|---|---|---|---|---|---|

| This compound | KMnO₄ | NH₃ (l), H₂O | 4-Amino-3-methyl-5-nitroquinoline (1) 6-Amino-3-methyl-5-nitroquinoline (1.7) | 20–30 |

The product distribution reflects kinetic control, favoring attack at the less sterically hindered positions .

Cycloaddition Reactions

The distorted aromaticity of the quinoline ring (due to steric repulsion between the 3-methyl and 5-nitro groups) enables cycloaddition with electron-rich dienes.

Example: Reaction with 1,3-cyclohexadiene yields a fused tetracyclic adduct.

| Substrate | Diene | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| This compound | 1,3-cyclohexadiene | CH₂Cl₂, 25°C, 12h | Fused tricyclic derivative | 75 |

The reaction proceeds via a nitroalkene-like intermediate, with the pyridone ring acting as a dienophile .

Nitro Group Reduction

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the nitro group to an amine without affecting the quinoline ring.

| Substrate | Catalyst | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| This compound | Pd/C | H₂ (1 atm), EtOH | 3-Methyl-5-aminoquinoline | 92 |

The amine product serves as a precursor for further functionalization (e.g., acylation, sulfonation).

Electrophilic Substitution

The nitro group deactivates the ring toward electrophilic attack, but the 8-position (meta to nitro) remains susceptible to halogenation or sulfonation.

Chlorination:

this compound reacts with PCl₅ to form 8-chloro-3-methyl-5-nitroquinoline.

| Substrate | Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| This compound | PCl₅ | Reflux, 4h | 8-Chloro-3-methyl-5-nitroquinoline | 85 |

Thermal Rearrangement

Heating this compound in polar aprotic solvents (e.g., DMSO) induces a -sigmatropic shift of the nitro group, forming 3-methyl-8-nitroquinoline.

| Substrate | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| This compound | DMSO, 120°C, 6h | 3-Methyl-8-nitroquinoline | 68 |

This rearrangement is intramolecular and follows a radical-pair mechanism .

Applications De Recherche Scientifique

Scientific Research Applications

3-Methyl-5-nitroquinoline has been documented for various applications across different fields:

Chemistry

- Building Block for Synthesis : It serves as an intermediate in synthesizing more complex quinoline derivatives, facilitating the development of new chemical entities useful in various applications.

Biology

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria by inhibiting DNA synthesis through targeting bacterial DNA gyrase and topoisomerase .

Medicine

- Anticancer Research : Studies have shown that this compound induces apoptosis in cancer cell lines, including breast and colon cancer cells, by activating caspase pathways . Its derivatives are explored for their potential in developing new anticancer agents.

Industrial Applications

- Dyes and Pigments : The compound is utilized in producing various dyes and pigments due to its stable chemical structure.

- Corrosion Inhibitor : It has been investigated as a potential corrosion inhibitor in acidic environments, protecting mild steel from degradation .

The biological activities of this compound are diverse:

- Antimicrobial Properties : Effective against multiple bacterial strains with MIC values comparable to standard antibiotics.

- Antioxidant Activity : Demonstrates capacity to scavenge free radicals, potentially offering protective effects against oxidative stress.

- Anti-inflammatory Effects : Research indicates possible anti-inflammatory properties, contributing to its therapeutic potential.

Antimicrobial Studies

Research has demonstrated that this compound effectively inhibits bacterial growth. In vitro assays revealed that it can inhibit various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Anticancer Research

A study highlighted the compound's ability to induce apoptosis in cancer cell lines. The mechanism involves the activation of caspase pathways leading to programmed cell death . Preclinical models suggest promising results for further development as an anticancer agent.

Oxidative Stress Reduction

Experimental models indicate that the compound can reduce oxidative stress markers, supporting its role as an antioxidant agent. This activity may contribute to protective effects in various pathological conditions.

Mécanisme D'action

The biological activity of 3-Methyl-5-nitroquinoline is primarily attributed to its ability to interact with nucleic acids and proteins. The nitro group can undergo bioreduction to form reactive intermediates that can cause DNA damage, leading to cell death. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Methylquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.

5-Nitroquinoline: Lacks the methyl group, which affects its physical and chemical properties.

3-Methyl-6-nitroquinoline: The nitro group is at a different position, leading to different reactivity and biological activity.

Uniqueness

The combination of these functional groups provides a balance of stability and reactivity, making it a valuable compound for research and industrial applications .

Activité Biologique

3-Methyl-5-nitroquinoline is a nitrogen-containing heterocyclic compound derived from quinoline, notable for its diverse biological activities. This article explores its antimicrobial, anticancer, and other therapeutic potentials, supported by case studies and research findings.

Chemical Structure:

this compound features a methyl group at the 3-position and a nitro group at the 5-position of the quinoline ring. These substitutions influence its reactivity and biological interactions.

Mechanism of Action:

The biological activity of this compound is primarily attributed to its ability to inhibit DNA synthesis in bacteria. It does this by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. Additionally, it exhibits a broad spectrum of bio-responses, including:

- Antimicrobial Activity: Effective against various bacterial strains.

- Anticancer Activity: Shows promise in inhibiting tumor growth.

- Antioxidant Properties: Capable of scavenging free radicals.

Biological Activity Overview

Case Studies and Research Findings

1. Antimicrobial Studies:

Research has demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays revealed that it can effectively inhibit bacterial growth, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

2. Anticancer Research:

A study highlighted the compound's ability to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspase pathways leading to programmed cell death. The compound has shown promising results in preclinical models, suggesting potential for further development as an anticancer agent.

3. Oxidative Stress Reduction:

In experimental models, this compound demonstrated a capacity to reduce oxidative stress markers, indicating its potential as an antioxidant agent. This activity may contribute to its protective effects in various pathological conditions.

Future Directions

Given its diverse biological activities, further research is warranted to explore:

- Structure-Activity Relationship (SAR): Investigating how modifications to the chemical structure affect biological activity.

- Mechanistic Studies: Elucidating the precise biochemical pathways involved in its action.

- Clinical Trials: Evaluating safety and efficacy in human subjects for potential therapeutic applications.

Propriétés

IUPAC Name |

3-methyl-5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-5-8-9(11-6-7)3-2-4-10(8)12(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWIZXDYNJNYJGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2[N+](=O)[O-])N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90300465 | |

| Record name | 3-methyl-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90300465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103754-53-6 | |

| Record name | 3-methyl-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90300465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.